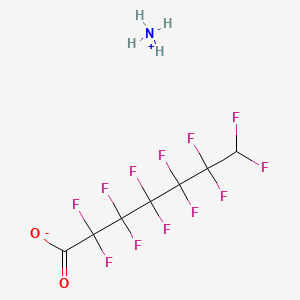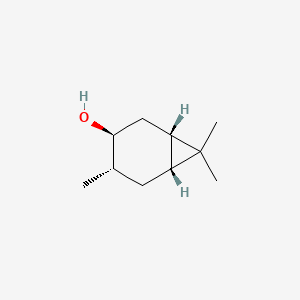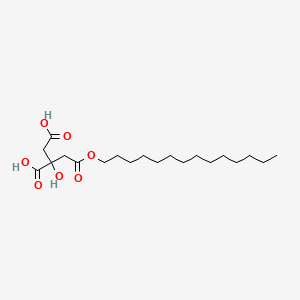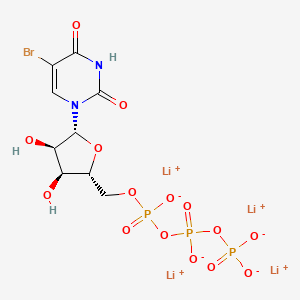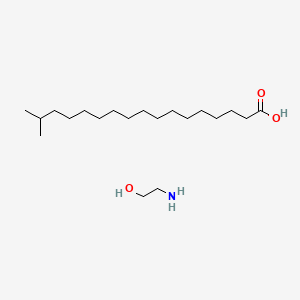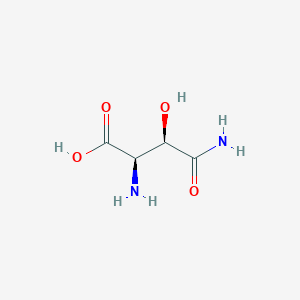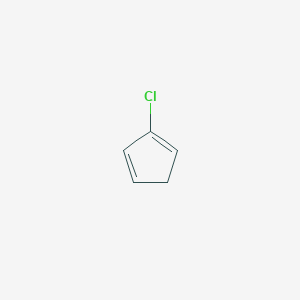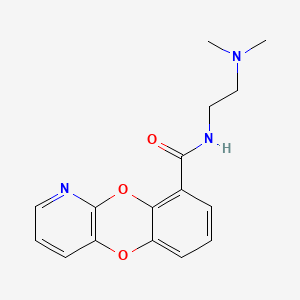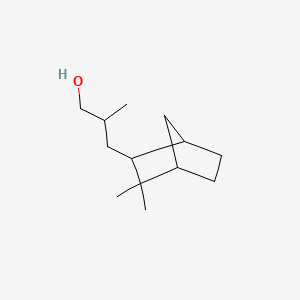
beta,3,3-Trimethylbicyclo(2.2.1)heptane-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 304-876-8 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were commercially available in the European Community between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique properties and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of EINECS 304-876-8 involves specific synthetic routes and reaction conditions. One common method is electrochemical etching using neutral electrolytes such as sodium chloride and sodium nitrate. This method is environmentally friendly and minimizes harm to humans . The process involves varying electrolyte concentrations, current densities, and etching times to achieve the desired properties.
Industrial Production Methods: In industrial settings, the production of EINECS 304-876-8 often involves metallographic preparation techniques. These include cutting, mounting, grinding, polishing, and etching. The choice of cutting tools, such as abrasive and precision saws, and the use of coolants are crucial to achieving high-quality results .
化学反応の分析
Types of Reactions: EINECS 304-876-8 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions can yield reduced forms of the compound.
科学的研究の応用
EINECS 304-876-8 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions and as a catalyst in industrial processes. In biology, it plays a role in biochemical assays and molecular biology techniques. In medicine, the compound is utilized in drug development and diagnostic tests. Additionally, it has applications in the industry, including materials science and environmental monitoring .
作用機序
The mechanism of action of EINECS 304-876-8 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to various biochemical and physiological changes, depending on the context of its use.
類似化合物との比較
Similar Compounds: Similar compounds to EINECS 304-876-8 include other substances listed in the EINECS inventory, such as formaldehyde (EINECS 200-001-8), guanidinium chloride (EINECS 200-002-3), and dexamethasone (EINECS 200-003-9) .
Uniqueness: EINECS 304-876-8 is unique due to its specific chemical structure and properties, which distinguish it from other similar compounds. Its versatility and wide range of applications make it a valuable compound in various scientific fields.
特性
CAS番号 |
94291-52-8 |
|---|---|
分子式 |
C13H24O |
分子量 |
196.33 g/mol |
IUPAC名 |
3-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C13H24O/c1-9(8-14)6-12-10-4-5-11(7-10)13(12,2)3/h9-12,14H,4-8H2,1-3H3 |
InChIキー |
YOXKTNCHPWZYJH-UHFFFAOYSA-N |
正規SMILES |
CC(CC1C2CCC(C2)C1(C)C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



